4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
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Overview
Description
4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-(trifluoromethyl)thiazole with a carboxylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(trifluoromethyl)thiazole
- 4-methyl-2-(trifluoromethyl)benzoic acid
- 4-methyl-2-(trifluoromethyl)phenylthiazole
Uniqueness
4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the thiazole ring. This combination of functional groups imparts distinct chemical properties, such as increased acidity and enhanced lipophilicity, which can influence its reactivity and biological activity. Additionally, the trifluoromethyl group can improve the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKDYSIOZORCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126889-06-3 |
Source
|
Record name | 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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